(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate (R)-Methyl 1-benzoylpyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580954
InChI: InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1
SMILES: COC(=O)C1CCCN1C(=O)C2=CC=CC=C2
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC13580954

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name methyl (2R)-1-benzoylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1
Standard InChI Key GRUFYHVNHYLZEX-LLVKDONJSA-N
Isomeric SMILES COC(=O)[C@H]1CCCN1C(=O)C2=CC=CC=C2
SMILES COC(=O)C1CCCN1C(=O)C2=CC=CC=C2
Canonical SMILES COC(=O)C1CCCN1C(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate belongs to the class of pyrrolidine derivatives, featuring a five-membered saturated ring with one nitrogen atom. The benzoyl group (-C(=O)Ph) is attached to the nitrogen at position 1, while the methyl ester (-COOCH₃) occupies position 2 in the (R)-configuration . The stereochemistry at the C2 position is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.27 g/mol
Density1.199 g/cm³
Boiling Point362.5°C at 760 mmHg
Flash Point173°C
Optical Rotation (α)Not reported-

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the ester carbonyl (C=O) at ~1720 cm⁻¹ and the benzoyl carbonyl at ~1680 cm⁻¹ . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) align with the expected structure: the pyrrolidine ring protons resonate between δ 1.8–3.5 ppm, while the benzoyl aromatic protons appear as a multiplet at δ 7.4–7.9 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 233.1052 (calculated for C₁₃H₁₅NO₃: 233.1053).

Synthesis and Optimization

Stereoselective Synthesis Routes

The synthesis of (R)-methyl 1-benzoylpyrrolidine-2-carboxylate typically begins with L-proline as the chiral precursor. A two-step protocol involves:

  • Benzoylation: L-proline reacts with benzoyl chloride in the presence of a base (e.g., NaOH) to yield (R)-1-benzoylpyrrolidine-2-carboxylic acid .

  • Esterification: The carboxylic acid is treated with methanol under acidic conditions (H₂SO₄ or HCl) to form the methyl ester .

Alternative methods employ chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (ee). For instance, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieve >98% ee when using (R)-BINOL-derived catalysts .

Reaction Condition Optimization

  • Temperature: Esterification proceeds optimally at 60–70°C, minimizing side products like dimethyl ether .

  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for benzoylation due to their polarity and inertness .

  • Catalysts: Lipase enzymes (e.g., Candida antarctica lipase B) enable kinetic resolution of racemic mixtures, favoring the (R)-enantiomer .

Table 2: Yield Comparison Across Synthetic Methods

MethodYield (%)ee (%)Reference
Classical (L-proline)75–80>99
Mitsunobu Reaction8598
Enzymatic Resolution6599.5

Biological Activity and Mechanisms

Antimicrobial Efficacy

(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate exhibits moderate to high inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 32 µg/mL) and Enterococcus faecalis (MIC: 64 µg/mL). The benzoyl group facilitates membrane disruption via hydrophobic interactions, while the ester moiety enhances cellular uptake .

Pharmacological Applications

Prodrug Development

The methyl ester group serves as a prodrug motif, undergoing hydrolysis in vivo to the active carboxylic acid metabolite . This property is exploited in designing kinase inhibitors targeting EGFR and BRAF mutants .

Peptide Mimetics

Incorporation into peptide backbones enhances conformational rigidity, improving receptor binding affinity. For example, Fmoc-protected derivatives are used in solid-phase peptide synthesis (SPPS) to generate protease-resistant analogs .

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